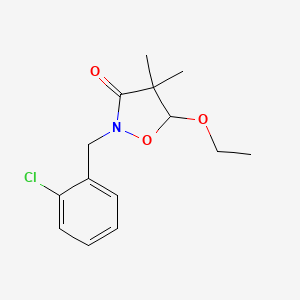
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy group, and a dimethyl-substituted oxazolidinone ring
Vorbereitungsmethoden
The synthesis of 2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one involves several steps, typically starting with the preparation of the oxazolidinone ring. One common method involves the reaction of 2-chlorobenzyl chloride with ethyl 2-amino-2-methylpropanoate in the presence of a base to form the intermediate compound. This intermediate is then cyclized under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazolidinone products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties, making it a candidate for further biological studies.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting bacterial infections.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one can be compared with other similar compounds, such as:
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
5-Ethoxy-4,4-dimethyl-1,2-oxazolidin-3-one: Lacks the chlorophenyl group, which may influence its overall properties and applications.
2-[(2-Bromophenyl)methyl]-5-ethoxy-4,4-dimethyl-1,2-oxazolidin-3-one: Contains a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological behaviors.
Eigenschaften
CAS-Nummer |
81778-14-5 |
|---|---|
Molekularformel |
C14H18ClNO3 |
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methyl]-5-ethoxy-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C14H18ClNO3/c1-4-18-13-14(2,3)12(17)16(19-13)9-10-7-5-6-8-11(10)15/h5-8,13H,4,9H2,1-3H3 |
InChI-Schlüssel |
ASGSCGAJFYIXOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














